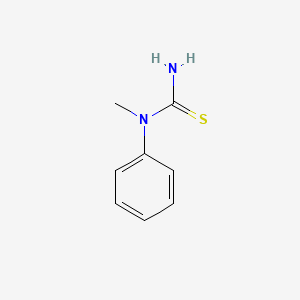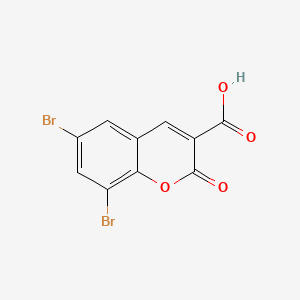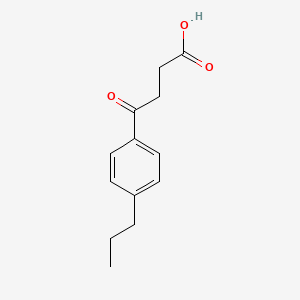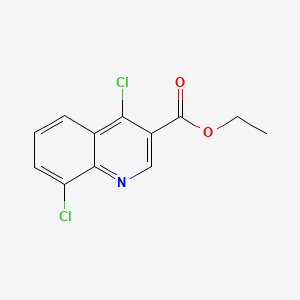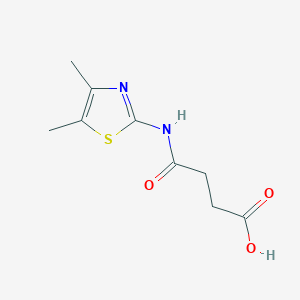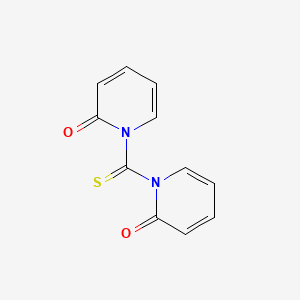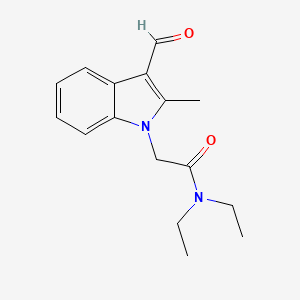
N,N-ジエチル-2-(3-ホルミル-2-メチル-インドール-1-イル)-アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide is a chemical compound with a complex structure that includes an indole ring, a formyl group, and an acetamide moiety
科学的研究の応用
N,N-Diethyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide typically involves multiple steps, starting with the formation of the indole ring. The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone. Once the indole ring is formed, it undergoes further functionalization to introduce the formyl and acetamide groups. The final step involves the N,N-diethylation of the acetamide group.
Industrial Production Methods
Industrial production of N,N-Diethyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
N,N-Diethyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the substituent introduced to the indole ring.
作用機序
The mechanism of action of N,N-Diethyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide involves its interaction with specific molecular targets. The indole ring structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The formyl and acetamide groups may also play a role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
N,N-Diethyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide: Unique due to its specific functional groups and structure.
N,N-Dimethyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide: Similar structure but with dimethyl groups instead of diethyl.
N,N-Diethyl-2-(3-formyl-2-methyl-indol-1-yl)-propionamide: Similar structure but with a propionamide group instead of acetamide.
特性
IUPAC Name |
N,N-diethyl-2-(3-formyl-2-methylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-4-17(5-2)16(20)10-18-12(3)14(11-19)13-8-6-7-9-15(13)18/h6-9,11H,4-5,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVKGJPWAXSITP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C(=C(C2=CC=CC=C21)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355483 |
Source


|
| Record name | N,N-Diethyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436087-08-0 |
Source


|
| Record name | N,N-Diethyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


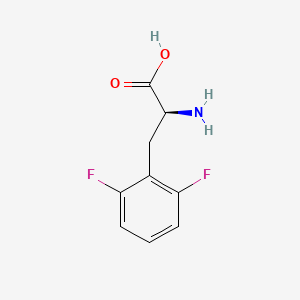
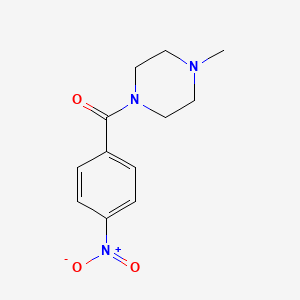
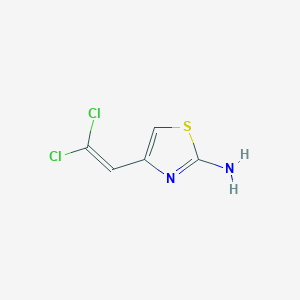
![3-[2-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid](/img/structure/B1298996.png)
